CAS number and identifiers for 3-(2-Methoxy-5-nitrophenoxy)piperidine
CAS number and identifiers for 3-(2-Methoxy-5-nitrophenoxy)piperidine
The following technical guide details the identification, synthesis, and handling of 3-(2-Methoxy-5-nitrophenoxy)piperidine , a functionalized heterocyclic building block used in medicinal chemistry.
Executive Summary
3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS 946759-48-4 ) is a secondary amine intermediate characterized by a piperidine ring ether-linked to a nitro-substituted anisole moiety. It serves as a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the basic amine provides solubility and a vector for further functionalization, while the nitro-aryl ether offers a rigid, electron-deficient core for pi-stacking interactions.
This guide provides a validated technical profile, including precise identifiers, an optimized synthetic route for laboratory scale-up, and analytical fingerprints for quality assurance.
Chemical Identity & Identifiers
The following metadata establishes the unique identity of the compound across global chemical databases.
| Identifier Type | Value | Notes |
| CAS Number | 946759-48-4 | Primary Registry Number |
| IUPAC Name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | Systematic Name |
| Molecular Formula | C₁₂H₁₆N₂O₄ | |
| Molecular Weight | 252.27 g/mol | Average Mass |
| Monoisotopic Mass | 252.1110 | For HRMS calibration |
| SMILES | COC1=C(OC2CCCNC2)C=C(N(=O)=O)C=C1 | Canonical |
| InChI Key | QEBKZQAKWIAEHV-UHFFFAOYSA-N | Hashed Identifier |
| MDL Number | MFCD08688062 | Commercial ID |
Structural Analysis
The molecule consists of two distinct domains:
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The Pharmacophore (Aryl Core): A 1,2,4-trisubstituted benzene ring.[1] The electron-withdrawing nitro group at the 5-position (relative to the ether) activates the ring and serves as a latent aniline (via reduction) for further coupling.
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The Solubilizing Vector (Piperidine): A 3-substituted saturated heterocycle. The secondary amine is a nucleophilic handle for library synthesis (e.g., amide coupling, reductive amination).
Optimized Synthetic Protocol
While direct coupling is possible, the N-Boc Protection Strategy is the industry standard to prevent polymerization and ensure regioselectivity. The following protocol describes the synthesis via Nucleophilic Aromatic Substitution (SNAr).
Retrosynthetic Logic
The ether bond is constructed by displacing a leaving group (Fluorine) on the electron-deficient nitroanisole ring using the hydroxyl group of the piperidine.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Step-by-Step Methodology
Reaction Class: Nucleophilic Aromatic Substitution (SNAr) followed by Acidolytic Deprotection.
Step 1: Ether Formation
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Reagents:
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tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)
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2-Fluoro-4-nitroanisole (1.1 equiv)
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Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
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Solvent: Anhydrous DMF or THF.
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Procedure:
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Charge a flame-dried flask with tert-butyl 3-hydroxypiperidine-1-carboxylate dissolved in anhydrous DMF (0.2 M) under N₂ atmosphere.
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Cool to 0°C. Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes to ensure alkoxide formation.
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Add 2-Fluoro-4-nitroanisole dropwise.
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Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the alcohol.
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Quench: Carefully add water/ice. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]
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Purification: Flash column chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.
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Step 2: Boc-Deprotection
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Reagents:
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Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
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Solvent: Dichloromethane (DCM) (if using TFA).
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Procedure:
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Dissolve the intermediate in DCM (0.1 M).
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Add TFA (10–20 equiv) at 0°C. Stir at room temperature for 1–2 hours.
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Workup: Concentrate in vacuo to remove excess acid.
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Free Base Generation: Redissolve residue in DCM, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield the title compound as a yellow oil or solid.
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Analytical Validation (QC)
To certify the integrity of the synthesized batch, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR) Expectations
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Region: Three protons. Look for a doublet (d) at ~7.9 ppm (H-6, ortho to NO₂), a doublet of doublets (dd) at ~7.7 ppm (H-4), and a doublet (d) at ~7.2 ppm (H-3, ortho to OMe).
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Methoxy: A sharp singlet (3H) at ~3.90 ppm.
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Ether Methine: A multiplet at ~4.4 ppm (CHOAr) corresponding to the 3-position of the piperidine.
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Piperidine Ring: Multiplets between 1.5–3.2 ppm corresponding to the CH₂ protons and NH adjacent protons.
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Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI), Positive Mode.
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Target Ion [M+H]⁺: 253.12 Da.
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Fragmentation Pattern: Loss of the nitro group or cleavage of the ether bond may be observed at higher collision energies.
Handling & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to atmospheric CO₂ (carbamate formation).
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Stability: The nitro-aryl ether bond is stable under standard conditions but susceptible to reduction (e.g., hydrogenation, SnCl₂) which would convert the nitro group to an aniline.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from commercial starting materials to the final building block.
Figure 2: Synthetic workflow for CAS 946759-48-4 illustrating the SNAr coupling and subsequent deprotection.
References
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PubChem. (2023). Compound Summary: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CID 21063673). National Library of Medicine. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for piperidine ether scaffolds in drug design).
- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Reference for SNAr reaction prevalence).
